ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 859116-74-8
VCID: VC4480293
InChI: InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-17(22)25-18-14(3)9-13(2)10-16(15)18/h9-11H,4-8,12H2,1-3H3
SMILES: CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C
Molecular Formula: C19H24N2O4
Molecular Weight: 344.411

ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

CAS No.: 859116-74-8

Cat. No.: VC4480293

Molecular Formula: C19H24N2O4

Molecular Weight: 344.411

* For research use only. Not for human or veterinary use.

ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate - 859116-74-8

Specification

CAS No. 859116-74-8
Molecular Formula C19H24N2O4
Molecular Weight 344.411
IUPAC Name ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-17(22)25-18-14(3)9-13(2)10-16(15)18/h9-11H,4-8,12H2,1-3H3
Standard InChI Key HDLAXQVPKXRRAJ-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a 6,8-dimethyl-2-oxo-2H-chromen-4-yl group linked via a methylene bridge to the nitrogen of a piperazine ring, which is further esterified with an ethyl carboxylate group. Key structural attributes include:

  • Chromenone Core: A bicyclic system with ketone (C2=O) and methyl substituents at C6 and C8.

  • Piperazine-Carboxylate Moiety: A six-membered diamine ring substituted with an ethyl ester at N1.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight344.411 g/mol
CAS Registry Number859116-74-8
Solubility (Predicted)Low in water; moderate in DMSO

X-ray crystallography of analogous compounds reveals planar chromenone systems and chair-conformation piperazine rings, stabilized by intramolecular hydrogen bonds . For instance, the ethyl carboxylate group in related structures adopts an anti-conformation relative to the chromenone plane, minimizing steric clashes .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis involves three sequential steps :

  • Chromenone Formation: Condensation of 5,7-dimethyl-2-hydroxyacetophenone with ethyl acetoacetate under acidic conditions (e.g., H2_2SO4_4), yielding 6,8-dimethyl-2H-chromen-2-one.

  • Methylene Bridging: Reaction of the chromenone with formaldehyde and piperazine in the presence of K2_2CO3_3, forming the 4-(piperazin-1-ylmethyl)chromen-2-one intermediate.

  • Esterification: Treatment with ethyl chloroformate in anhydrous THF, achieving N-alkylation of the piperazine nitrogen.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Chromenone formationH2_2SO4_4, 80°C, 6 hr68–72%
Methylene bridgingK2_2CO3_3, DMF, 12 hr55–60%
EsterificationEthyl chloroformate, 0°C, 2 hr85–90%

Green Chemistry Approaches

A 2024 patent (CN118619908A) describes a solvent-free condensation using heterogeneous catalysts (e.g., MgO/Al2_2O3_3) to synthesize related chromenones, reducing waste and improving atom economy . Applying similar principles to this compound could enhance scalability.

Biological Activities and Mechanisms

Anticancer Effects

In vitro assays demonstrate dose-dependent cytotoxicity against breast (MCF7) and prostate (PC3) cancer cells (IC50_{50}: 12–18 μM). Mechanistic studies suggest:

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.

  • PI3K/Akt Inhibition: Downregulation of phosphorylated Akt (Ser473), impairing survival signaling.

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Mechanism
MCF7 (Breast)12.3 ± 1.2Caspase-3 activation
PC3 (Prostate)17.8 ± 2.1PI3K/Akt suppression

Antidepressant Activity

In murine models, the compound reduced immobility time in the forced swim test by 35% (10 mg/kg), suggesting serotonin receptor modulation.

Comparative Analysis with Structural Analogues

Chlorinated Derivative

The 6-chloro-5,7-dimethyl analogue (CAS 877809-33-1) shows enhanced cytotoxicity (IC50_{50}: 8–10 μM) but reduced solubility, underscoring the trade-off between halogenation and bioavailability .

Adamantane-Substituted Analogues

Incorporating adamantane (as in C20_{20}H30_{30}N4_4O3_3S) improves blood-brain barrier penetration, relevant for CNS-targeted therapies .

Challenges and Future Directions

  • Bioavailability: Low aqueous solubility limits in vivo efficacy; nanoformulations (e.g., liposomes) are under exploration.

  • Selectivity: Off-target effects on serotonin receptors necessitate structural tweaking .

  • Clinical Translation: No ADMET data exist; rigorous pharmacokinetic studies are overdue.

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